

The Selectivity Profile of TNIK Inhibitor NCB-0846: A Technical Guide

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Compound of Interest

Compound Name: *Tnik-IN-2*

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This technical guide provides an in-depth analysis of the selectivity profile of NCB-0846, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). Due to the lack of publicly available information for a compound named "**Tnik-IN-2**," this report focuses on the well-characterized inhibitor NCB-0846 as a representative example for understanding the selectivity of small molecules targeting TNIK.

Introduction to TNIK and NCB-0846

TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator in the canonical Wnt signaling pathway.^{[1][2]} By phosphorylating T-cell factor 4 (TCF4), TNIK enhances the transcriptional activity of the β -catenin/TCF4 complex, which is critical for cell proliferation and is often dysregulated in various cancers, particularly colorectal cancer.^[1]

NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TNIK.^[3] It has been shown to exhibit anti-tumor and anti-cancer stem cell (CSC) activities by suppressing the Wnt signaling pathway.^{[1][3]} Understanding the selectivity of such inhibitors is paramount in drug development to anticipate potential off-target effects and to delineate the specific biological consequences of inhibiting the primary target.

Quantitative Selectivity Profile of NCB-0846

NCB-0846 was developed as a potent inhibitor of TNIK with an in vitro half-maximal inhibitory concentration (IC50) of 21 nM.^[1] Its selectivity has been assessed against a panel of other kinases, revealing a profile of a selective inhibitor with some off-target activities at higher concentrations.

On-Target Activity

Kinase	IC50 (nM)
TNIK	21 ^[1]

Off-Target Activity

The selectivity of NCB-0846 was profiled against a panel of 46 human protein kinases. The primary off-target kinases identified are listed below, showing significant inhibition at a concentration of 100 nM.^{[1][4][5][6]}

Kinase	% Inhibition @ 100 nM
FLT3 (Fms-like tyrosine kinase 3)	>80 ^{[1][4][5]}
JAK3 (Janus kinase 3)	>80 ^{[1][4][5]}
PDGFR α (Platelet-derived growth factor receptor alpha)	>80 ^{[1][4][5]}
TRKA (Tropomyosin receptor kinase A)	>80 ^{[1][4][5]}
CDK2/CycA2 (Cyclin-dependent kinase 2/Cyclin A2)	>80 ^{[1][4][5]}
HGK (HPK/GCK-like kinase; also known as MAP4K4)	>80 ^{[1][4][5]}

Note: Specific IC50 values for the off-target kinases are not publicly available in the reviewed literature. The data is presented as the percentage of inhibition at a fixed concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the selectivity profile of a kinase inhibitor like NCB-0846.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the potency of an inhibitor against a specific kinase.

Objective: To measure the IC₅₀ value of an inhibitor against TNIK.

Materials:

- Recombinant active TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution
- γ -³³P-ATP
- Kinase inhibitor stock solution (e.g., NCB-0846 in DMSO)
- P81 phosphocellulose paper
- 1% Phosphoric acid solution
- Scintillation counter

Procedure:

- Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, the substrate (MBP), and the recombinant TNIK enzyme at their final desired concentrations.
- Prepare Inhibitor Dilutions: Perform a serial dilution of the kinase inhibitor (NCB-0846) in the Kinase Assay Buffer to create a range of concentrations to be tested. Also, prepare a vehicle

control (DMSO) and a no-inhibitor control.

- Initiate Kinase Reaction:
 - Add the diluted inhibitor or vehicle to the wells of a 96-well plate.
 - Add the kinase reaction mixture to each well.
 - Initiate the reaction by adding a mixture of ATP and γ -³³P-ATP to each well.
- Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose paper strip.
- Washing: Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated γ -³³P-ATP.
- Quantification: Air-dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
 - Plot the percentage of activity against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling

Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.

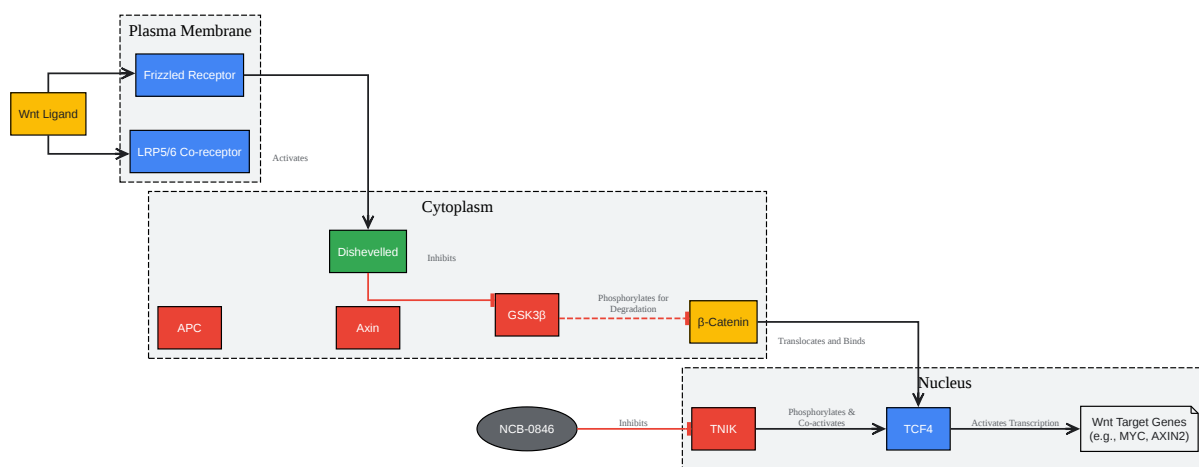
Methodology:

Kinase selectivity profiling is typically performed by specialized vendors using high-throughput screening platforms. The general workflow involves:

- **Assay Format:** A variety of assay formats can be used, including radiometric assays (as described above), luminescence-based assays (e.g., ADP-Glo™), or fluorescence-based assays.
- **Kinase Panel:** The inhibitor is tested against a large panel of purified, active protein kinases, often representing a significant portion of the human kinome.
- **Inhibitor Concentration:** The inhibitor is typically tested at one or two fixed concentrations (e.g., 100 nM and 1 μM) in the primary screen to identify potential off-target hits.
- **Data Reporting:** The results are usually reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control.
- **Follow-up IC50 Determination:** For kinases that show significant inhibition in the primary screen, full dose-response curves are generated to determine the precise IC50 values.

Visualizations

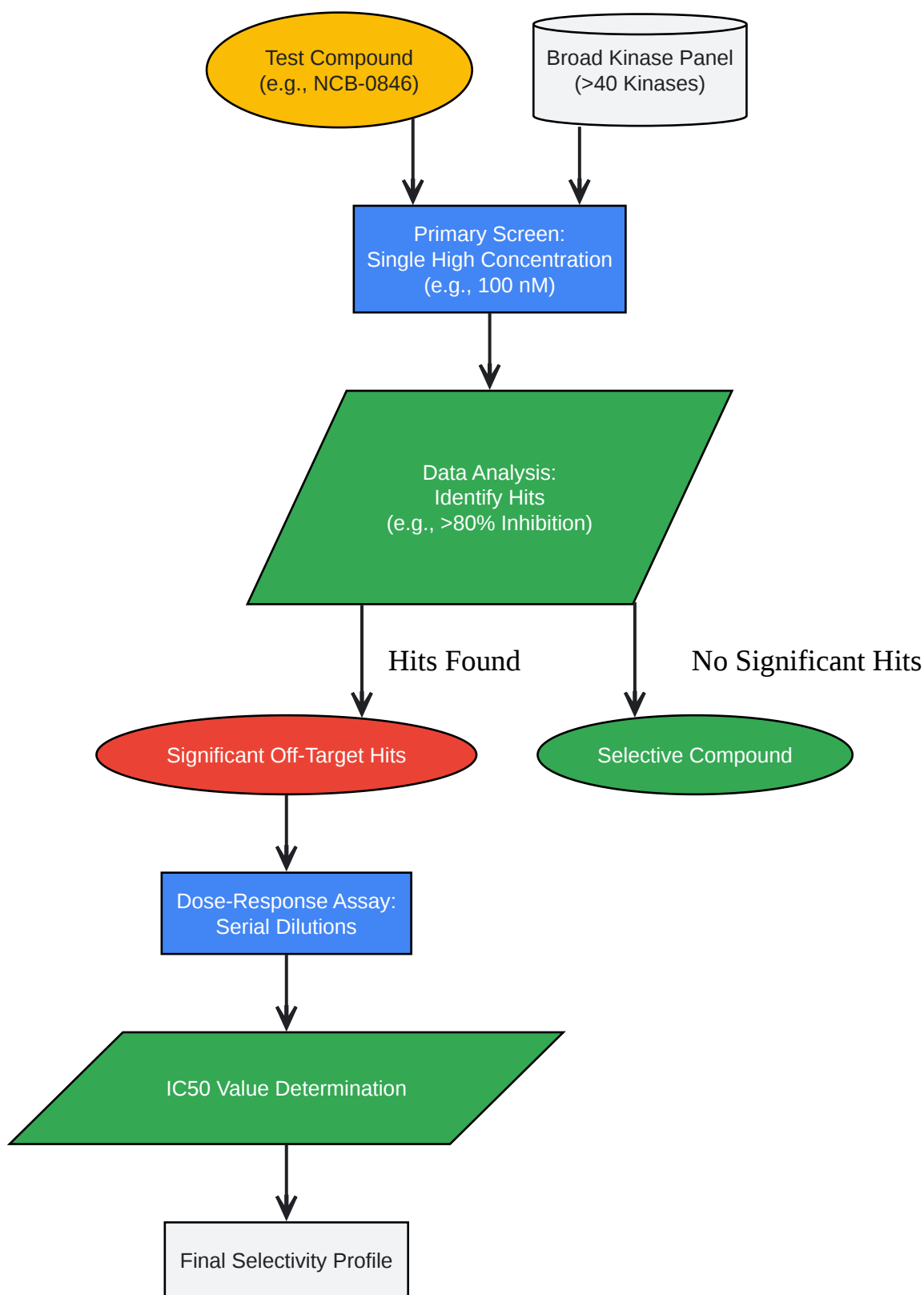
TNIK in the Canonical Wnt Signaling Pathway



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Caption: TNIK's role in the canonical Wnt signaling pathway.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling



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Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

NCB-0846 is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While it demonstrates high affinity for its primary target, it also exhibits inhibitory activity against a small number of other kinases, including FLT3, JAK3, PDGFR α , TRKA, CDK2/CycA2, and HGK, at concentrations approximately five-fold higher than its IC₅₀ for TNIK. This selectivity profile is crucial for interpreting the results of preclinical studies and for anticipating the potential therapeutic window and side-effect profile in future clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of the selectivity of novel kinase inhibitors.

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